molecular formula C10H17NO2 B15052667 Methyl octahydro-1H-isoindole-5-carboxylate

Methyl octahydro-1H-isoindole-5-carboxylate

Cat. No.: B15052667
M. Wt: 183.25 g/mol
InChI Key: GQAYGPVNJHXNHB-UHFFFAOYSA-N
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Description

Methyl octahydro-1H-isoindole-5-carboxylate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound belongs to the class of isoindoles, which are heterocyclic compounds containing a fused ring system with nitrogen. Isoindoles are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl octahydro-1H-isoindole-5-carboxylate typically involves the reaction of a suitable precursor with methylating agents. One common method involves the reaction of an indole derivative with methyl iodide (MeI) in the presence of a base such as sodium acetate (NaOAc) in tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl octahydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octahydro-1H-isoindole-5-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7/h7-9,11H,2-6H2,1H3

InChI Key

GQAYGPVNJHXNHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2CNCC2C1

Origin of Product

United States

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